molecular formula C20H26N2O6S2 B2498942 3,4-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946226-55-7

3,4-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2498942
M. Wt: 454.56
InChI Key: PKYJJSGJLWTQAI-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Hydrogen Bonding and Molecular Interactions

  • The compound displays intramolecular N—H⋯O=S interaction and intermolecular N—H⋯O=C hydrogen bonds, forming hydrogen-bonded chains parallel to the c axis. This conformation aligns with theoretical studies on the sulfonylurea fragment (Gelbrich, Haddow & Griesser, 2011).

Anticancer and Pro-apoptotic Effects

  • Compounds with sulfonamide fragments have shown in vitro anti-cancer activity against various cancer cell lines. They significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes; caspase 3, caspase 8, and caspase 9. Activation of these apoptotic genes is likely mediated by activation of p38 (Cumaoğlu et al., 2015).

Chemical Synthesis and Characterization

  • Tetrahydroquinoline and quinoline derivatives have been synthesized via thermal carbon dioxide extrusion and Diels–Alder reactions. The process involves N-alkylidenesulfonyl substituted aza-ortho-xylylenes, leading to tricyclic compounds (Consonni, Croce, Ferraccioli & Rosa, 1996).

X-ray Characterization and Theoretical Studies

  • Tetrahydro-diepoxybenzo[de]isoquinoline derivatives have been characterized through X-ray analysis and Hirshfeld surface analysis. This study also involved the synthesis and analysis of a series of tetrahydro-diepoxybenzo[de]isoquinoline derivatives using perfluorobut-2-yne dienophile and N,N-bis(furan-2-ylmethyl)-4-R-benzenesulfonamides (Grudova et al., 2020).

Zinc Probes and Fluorescence Emission

  • A caged Zn2+ probe, 8-benzenesulfonyloxy-5-N,N-dimethylaminosulfonylquinolin-2-ylmethyl-pendant cyclen, has been designed and synthesized. The probe showed negligible fluorescence emission in the absence of metal ions and significant increase upon addition of Zn2+ (Aoki et al., 2008).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3,4-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6S2/c1-4-12-29(23,24)22-11-5-6-15-7-8-16(13-18(15)22)21-30(25,26)17-9-10-19(27-2)20(14-17)28-3/h7-10,13-14,21H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYJJSGJLWTQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

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